REACTION_CXSMILES
|
[CH:1]1([C:7]([O:9]C)=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(O)C.O.[NH2:15][NH2:16]>O>[CH:1]1([C:7]([NH:15][NH2:16])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
STIRRING
|
Details
|
stirred at 80° C. for 9 hours
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
to be reacted
|
Type
|
CUSTOM
|
Details
|
a white solid was precipitated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added to this suspension, whereby an organic layer
|
Type
|
CUSTOM
|
Details
|
an aqueous layer were separated
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with saturated saline
|
Type
|
ADDITION
|
Details
|
anhydrous magnesium sulfate was added to the organic layer
|
Type
|
CUSTOM
|
Details
|
for drying
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was subjected to gravity filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated, so that cyclohexanohydrazide
|
Type
|
CUSTOM
|
Details
|
was prepared (a white solid, yield: 58%)
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |